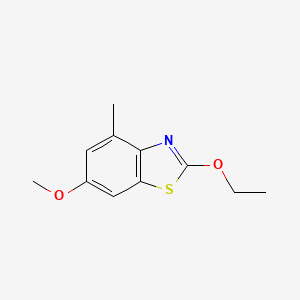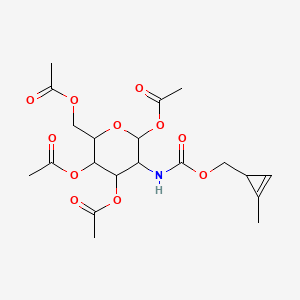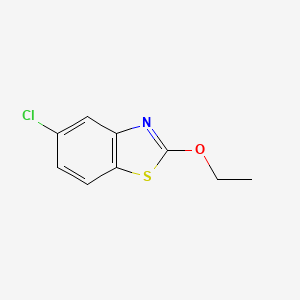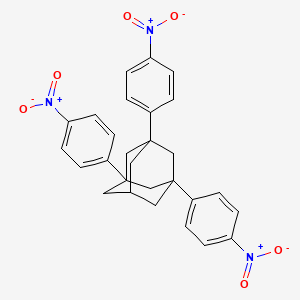
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with three 4-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane typically involves multi-step organic reactions. One common method includes the nitration of adamantane derivatives followed by the introduction of nitrophenyl groups under controlled conditions. The reaction conditions often require the use of strong acids and nitrating agents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to improve the sustainability and scalability of such synthetic processes .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of tris(4-aminophenyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in molecular design.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxyadamantane: Another adamantane derivative with hydroxyl groups instead of nitrophenyl groups.
Tris(4-aminophenyl)adamantane: A reduced form of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane with amine groups.
Uniqueness
This compound is unique due to its combination of nitrophenyl groups and adamantane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H25N3O6 |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
1,3,5-tris(4-nitrophenyl)adamantane |
InChI |
InChI=1S/C28H25N3O6/c32-29(33)23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(10-4-21)30(34)35)18-28(15-19,17-26)22-5-11-25(12-6-22)31(36)37/h1-12,19H,13-18H2 |
Clé InChI |
JIOGYTVWYIZINK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
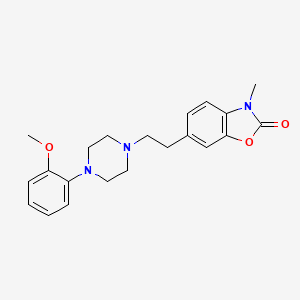
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
